(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride
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Overview
Description
N-Methyl-D-Histidine Hydrochloride is a chemical compound with the empirical formula C7H12ClN3O2 and a molecular weight of 205.64. It is a derivative of histidine, an essential amino acid, and is often used in biochemical research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Histidine Hydrochloride typically involves the methylation of histidine. The process begins with the protection of the amino and carboxyl groups of histidine, followed by the selective methylation of the imidazole ring. The final step involves deprotection and conversion to the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of N-Methyl-D-Histidine Hydrochloride is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves the use of large-scale reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-Histidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
N-Methyl-D-Histidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-D-Histidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity and influence biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Histidine: The parent compound from which N-Methyl-D-Histidine Hydrochloride is derived.
N-Acetyl-Histidine: Another derivative of histidine with different functional groups.
Methyl-Histidine: A similar compound with methylation at different positions.
Uniqueness
N-Methyl-D-Histidine Hydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in studies requiring precise modulation of histidine-related pathways.
Properties
IUPAC Name |
(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCAMJPAJDEDCG-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CN=CN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CC1=CN=CN1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718688 |
Source
|
Record name | N-Methyl-D-histidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200927-06-6 |
Source
|
Record name | N-Methyl-D-histidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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